Methoxy-Tr-NH-PEG7: A Technical Guide to Chemical Properties and Stability for Researchers
Methoxy-Tr-NH-PEG7: A Technical Guide to Chemical Properties and Stability for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and stability of linker molecules is paramount for the successful design and implementation of novel therapeutics. This technical guide provides an in-depth analysis of Methoxy-Tr-NH-PEG7, a hetero-bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).
This guide details the core chemical characteristics of Methoxy-Tr-NH-PEG7, explores its stability profile under various conditions, and furnishes detailed experimental protocols for its analysis. A key feature of this document is the inclusion of a workflow diagram illustrating the critical role of this linker in the PROTAC mechanism.
Core Chemical Properties
Methoxy-Tr-NH-PEG7 is a molecule comprised of three key functional components: a methoxy-trityl (MMT) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal amine. This unique architecture allows for the sequential conjugation of two different ligands, a crucial step in the synthesis of PROTAC molecules.[1]
| Property | Value | Source |
| Molecular Formula | C34H47NO8 | N/A |
| Molecular Weight | 597.74 g/mol | N/A |
| CAS Number | 2353409-88-6 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents. | N/A |
| Purity | Typically >95% | N/A |
Stability Profile
The stability of Methoxy-Tr-NH-PEG7 is dictated by the individual stabilities of its constituent parts: the acid-labile methoxy-trityl group and the polyethylene glycol chain.
Methoxy-Trityl (MMT) Group: The MMT group is a well-established protecting group for amines and is characterized by its sensitivity to acidic conditions. The methoxy substituent on one of the phenyl rings increases the lability of the trityl group compared to the unsubstituted trityl group, allowing for its removal under milder acidic conditions.[2] Complete cleavage of the MMT group can be achieved using dilute solutions of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[2][3] For instance, 1% TFA in DCM is often sufficient to deprotect the amine within 30 minutes.[2]
Polyethylene Glycol (PEG) Chain: The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. While the ether backbone of PEG is generally stable to hydrolysis, it is susceptible to oxidative degradation. Factors that can accelerate the degradation of PEG chains include exposure to elevated temperatures, light, and the presence of oxygen and transition metal ions. Degradation products can include smaller PEG fragments, aldehydes, and carboxylates. For long-term storage, it is recommended to keep Methoxy-Tr-NH-PEG7 in a cool, dark, and inert atmosphere.
Experimental Protocols
1. Stability Assessment of Methoxy-Tr-NH-PEG7 under Acidic Conditions
This protocol outlines a general method to evaluate the kinetics of MMT group cleavage.
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Materials: Methoxy-Tr-NH-PEG7, Dichloromethane (DCM), Trifluoroacetic acid (TFA), High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer (MS).
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Procedure:
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Prepare a stock solution of Methoxy-Tr-NH-PEG7 in DCM at a known concentration (e.g., 1 mg/mL).
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Prepare a deprotection solution of 1% TFA in DCM.
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At time zero, mix the Methoxy-Tr-NH-PEG7 solution with the deprotection solution.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of N,N-diisopropylethylamine in DCM).
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Analyze the samples by HPLC-UV to monitor the disappearance of the starting material and the appearance of the deprotected product.
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Confirm the identity of the starting material and the product by LC-MS.
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Plot the concentration of Methoxy-Tr-NH-PEG7 as a function of time to determine the rate of degradation.
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2. Evaluation of Oxidative Stability
This protocol provides a framework for assessing the stability of the PEG chain towards oxidation.
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Materials: Methoxy-Tr-NH-PEG7, Phosphate-buffered saline (PBS), Hydrogen peroxide (H2O2), HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
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Procedure:
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Prepare a solution of Methoxy-Tr-NH-PEG7 in PBS.
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Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to initiate degradation.
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Incubate the solution at a controlled temperature (e.g., 37 °C).
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At specified time intervals, take samples and analyze them using an analytical technique capable of detecting PEG and its degradation products, such as HPLC-CAD or LC-MS.
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Monitor for changes in the main peak corresponding to Methoxy-Tr-NH-PEG7 and the emergence of new peaks that may correspond to degradation products.
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3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy can be employed to confirm the structure of the linker and its degradation products.
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Procedure:
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Dissolve a sample of Methoxy-Tr-NH-PEG7 or its degradation products in a suitable deuterated solvent.
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Acquire 1H and 13C NMR spectra.
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Analyze the spectra to confirm the presence of characteristic peaks for the MMT group, the PEG chain, and the terminal amine. Degradation can be observed by the disappearance of signals from the parent molecule and the appearance of new signals corresponding to the degradation products.
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Visualization of PROTAC Mechanism
The following diagram illustrates the role of a linker, such as Methoxy-Tr-NH-PEG7, in the formation of a ternary complex and the subsequent ubiquitination and degradation of a target protein of interest (POI).
Figure 1. Workflow of PROTAC-mediated protein degradation.
